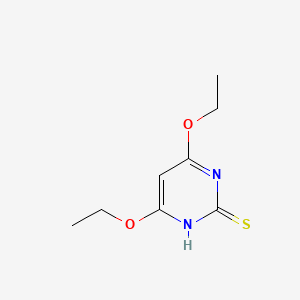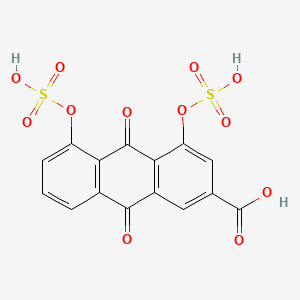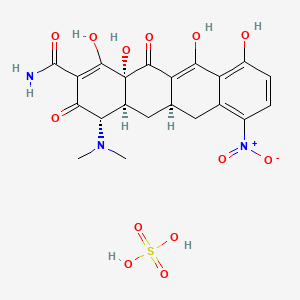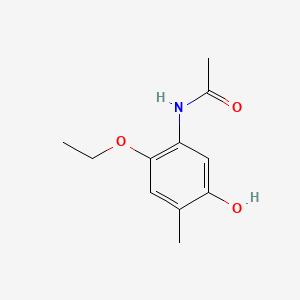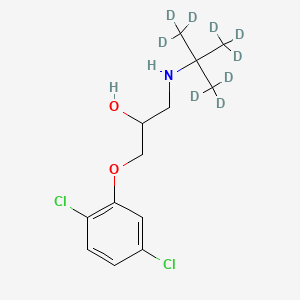
Buphedrone (chlorhydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Buphedrone, également connue sous le nom d'α-méthylamino-butyrophénone (MABP), appartient aux classes chimiques des phénéthylamines et des cathinones. Elle a été synthétisée pour la première fois en 1928 .
- Structurellement, la buphedrone est une β-cétone et est liée à des composés naturels comme la cathinone et la cathine. Elle présente également des similitudes avec la méthamphétamine, la différenciant par le substituant β-cétone et un groupe éthyle remplaçant le groupe méthyle en position α par rapport à l'amine.
- En raison de son instabilité en tant que base libre, la buphedrone est généralement vendue sous forme de différents sels, le chlorhydrate étant la forme la plus répandue.
Applications De Recherche Scientifique
- Buphedrone has limited documented research applications.
- In chemistry, it serves as a model compound for studying cathinones and their reactivity.
- In biology and medicine, its effects on neurotransmitter systems and behavior have been explored.
- Industrial applications remain scarce due to its controlled status.
Mécanisme D'action
Target of Action
Buphedrone (Hydrochloride), also known as 2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, primarily targets the dopaminergic nerve terminals in the brain . It potentiates the release of dopamine, a neurotransmitter that plays several important roles in the brain and body .
Mode of Action
Buphedrone increases spontaneous rodent locomotor activity by interacting with its primary target, the dopaminergic nerve terminals . This interaction results in the potentiation of dopamine release, leading to increased activity .
Biochemical Pathways
It is known that the compound is related to the naturally occurring compounds cathinone and cathine . It is also related to methamphetamine, differing by the β-ketone substituent (at the β-carbon) and an ethyl group replacing the methyl group at the carbon at the α-position relative to the amine .
Pharmacokinetics
It is known that buphedrone can be administered through various routes including vaporization, insufflation, intravenous injection, intramuscular injection, orally, and rectally . The compound is excreted in urine .
Result of Action
The action of Buphedrone leads to a range of effects. It causes appetite suppression and a potentially dangerous effect of decreasing the subjective feeling of thirst . The effects of Buphedrone have also been compared to methamphetamine, with more euphoria and less physical stimulation . Most commonly reported effects include elevated mood, euphoria, increased alertness, increased heart rate, talkativeness, increased empathy and sense of communication, increased sex drive, restlessness, insomnia, and increased motivation .
Méthodes De Préparation
- Les voies de synthèse de la buphedrone impliquent des transformations chimiques à partir de composés précurseurs.
- Les méthodes de production industrielle ne sont pas largement documentées, mais la synthèse en laboratoire comprend généralement une amination réductrice ou d'autres voies de synthèse.
Analyse Des Réactions Chimiques
- La buphedrone peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants dépendent du type de réaction spécifique.
- Les principaux produits formés comprennent des dérivés de la buphedrone avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
- La buphedrone a des applications de recherche documentées limitées.
- En chimie, elle sert de composé modèle pour l'étude des cathinones et de leur réactivité.
- En biologie et en médecine, ses effets sur les systèmes de neurotransmetteurs et le comportement ont été explorés.
- Les applications industrielles restent rares en raison de son statut contrôlé.
Mécanisme d'action
- La buphedrone agit principalement comme un stimulant en potentialisant la libération de dopamine des terminaisons nerveuses dans le cerveau.
- Ses cibles moléculaires et ses voies impliquent des interactions avec les récepteurs et les transporteurs de la dopamine.
Comparaison Avec Des Composés Similaires
- L'unicité de la buphedrone réside dans ses caractéristiques structurelles spécifiques, la différenciant des autres cathinones.
- Des composés similaires comprennent la pentédrone et la 4-méthylbuphédrone.
Propriétés
IUPAC Name |
2-(methylamino)-1-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBARDMJLAIJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166593-10-8 |
Source


|
| Record name | 166593-10-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)

